Buparvaquone

Description

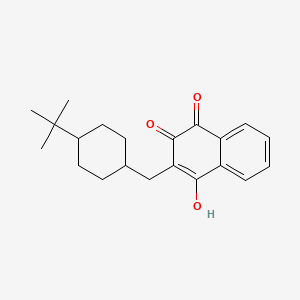

Structure

3D Structure

Properties

IUPAC Name |

3-[(4-tert-butylcyclohexyl)methyl]-4-hydroxynaphthalene-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O3/c1-21(2,3)14-10-8-13(9-11-14)12-17-18(22)15-6-4-5-7-16(15)19(23)20(17)24/h4-7,13-14,22H,8-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEGDTWQGGLJCTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCC(CC1)CC2=C(C3=CC=CC=C3C(=O)C2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4057849 | |

| Record name | Buparvaquone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4057849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88426-33-9 | |

| Record name | Buparvaquone [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088426339 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Buparvaquone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4057849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BUPARVAQUONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0354RT7LG4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Buparvaquone Synthesis Pathways and Precursors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Buparvaquone (2-[(4-tert-butylcyclohexyl)methyl]-3-hydroxy-1,4-naphthalenedione) is a crucial second-generation hydroxynaphthoquinone used extensively in veterinary medicine for the treatment and prophylaxis of theileriosis, a parasitic disease in cattle.[1] The efficacy of Buparvaquone has driven significant research into its synthesis, leading to the development of multiple synthetic pathways. This technical guide provides a comprehensive overview of the core synthetic routes to Buparvaquone, detailing the precursors, reaction conditions, and experimental protocols. Quantitative data is summarized for comparative analysis, and all pathways are visualized through logical diagrams.

Core Synthesis Pathways

Several distinct synthetic strategies for Buparvaquone have been reported in scientific literature and patents. These pathways differ in their starting materials, catalysts, and overall efficiency. The most prominent routes are detailed below.

Pathway 1: From 2-Ethoxy-1,4-naphthoquinone and p-tert-Butylcyclohexyl Acetic Acid

This pathway represents an improvement over earlier methods, offering a higher overall yield. The synthesis proceeds through a condensation reaction followed by hydrolysis.

Experimental Protocol:

Step 1: Condensation

-

In a reaction vessel, combine 2-ethoxy-1,4-naphthoquinone (10.1 kg, 50 mol), p-tert-butylcyclohexyl acetic acid (9.9 kg, 50 mol), and silver nitrate (2.5 kg, 14.7 mol) in acetonitrile (70 kg).[2][3]

-

Heat the mixture to reflux under stirring.

-

Slowly add an aqueous solution of ammonium persulfate (30 kg in 120 kg of water) over a period of one hour.[2]

-

Continue refluxing the reaction mixture for 5 hours.[2]

-

After the reaction is complete, cool the mixture to below 50°C.

-

Add water to precipitate the product, and extract with chloroform.

-

Wash the organic phase with water and concentrate under reduced pressure to obtain the intermediate product.[2]

Step 2: Hydrolysis

-

Dissolve the intermediate product from the previous step in methanol.

-

Heat the solution to reflux.

-

Add a solution of potassium hydroxide (4 kg in 40 kg of water) dropwise over 15 minutes.

-

Continue the reflux for 2 hours to facilitate hydrolysis.[2]

-

Cool the reaction mixture to room temperature and adjust the pH to 3-4 using concentrated hydrochloric acid.[4]

-

Add water to precipitate the crude Buparvaquone.

-

Extract the crude product with toluene, wash the organic phase until neutral, and concentrate under reduced pressure to obtain the crude Buparvaquone.[2]

Step 3: Purification

-

Dissolve the crude Buparvaquone in ethyl acetate.

-

Add activated carbon and heat the mixture.

-

Filter the hot solution and allow the filtrate to cool, inducing crystallization.

-

Filter the crystals, wash with methanol, and dry to obtain pure Buparvaquone.[4]

Caption: Synthesis of Buparvaquone from 2-Ethoxy-1,4-naphthoquinone.

Pathway 2: From Isochromane-1,4-dione and p-tert-Butylcyclohexyl Acetaldehyde

This innovative pathway avoids the use of expensive silver nitrate as a catalyst, resulting in a significantly higher yield. The synthesis involves a condensation reaction followed by a rearrangement.

Experimental Protocol:

Step 1: Condensation

-

In a three-necked flask under an argon atmosphere, dissolve isochromane-1,4-dione (1.62 g, 0.01 mol) in acetic acid (20 ml).[5]

-

Slowly add a solution of p-tert-butylcyclohexyl acetaldehyde (1.82 g, 0.01 mol) in acetic acid.

-

Add isobutylamine (0.87 ml, 0.01 mol) to the reaction mixture.[6]

-

Heat the mixture to 60°C and maintain the reaction for 4 hours.[5]

-

After completion, the intermediate product, 3-[(4-tert-butylcyclohexyl)methylene]-1H-isochromene-1,4(3H)-dione, is formed.

Step 2: Rearrangement and Purification

-

Take the intermediate from the previous step (9 g) and dissolve it in methanol (90 ml).[6]

-

Add sodium methoxide (2.8 g) and stir the mixture at 25-30°C for 15-20 hours.[6]

-

Dilute the reaction mixture with water (90 ml) to precipitate a yellow solid.

-

Filter the solid, wash with water, and dry.

-

Recrystallize the crude product from a mixture of methanol and water to obtain pure Buparvaquone (yield: 64.8%).[5]

-

The final product can be further purified by recrystallization from methyl isobutyl ketone (MIBK).[6]

Caption: Buparvaquone synthesis from Isochromane-1,4-dione.

Pathway 3: From tert-Butylcyclohexyl Acetic Acid, Sodium Omadine, and 1,4-Naphthoquinone

This route proceeds via a 2-thioxo-pyridin-1-yl ester intermediate and offers a cost-effective and operationally simple method for Buparvaquone synthesis.

Experimental Protocol:

Step 1: Formation of tert-Butylcyclohexyl Acetyl Chloride

-

In a 1000 mL four-necked flask, dissolve p-tert-butylcyclohexylacetic acid (60 g, 0.3 mol) in dichloromethane (400 mL).

-

Cool the solution in an ice-water bath and add thionyl chloride (65 mL, 0.9 mol) dropwise.

-

After the addition, remove the ice-water bath and heat the solution to reflux for 4 hours.

-

Concentrate the reaction mixture under reduced pressure to obtain a yellow-brown solid of tert-butylcyclohexyl acetyl chloride.[7]

Step 2: Synthesis of tert-Butylcyclohexyl Acetic Acid 2-thioxo-pyridin-1-yl Ester

-

Dissolve the tert-butylcyclohexyl acetyl chloride from the previous step in dichloromethane (600 mL).

-

Cool the solution in an ice-water bath and add sodium omadine (2-pyridinethiol-1-oxide, sodium salt) in portions.

-

Add triethylamine (41.5 mL, 0.3 mol) and stir the mixture at room temperature for 3 hours.

-

Wash the organic phase with water and concentrate to obtain the crude pyridinethione ester.[7]

Step 3: Reaction with 1,4-Naphthoquinone

-

Combine the crude pyridinethione ester with 1,4-naphthoquinone in a suitable solvent and heat to effect an addition reaction, forming 2-[(4-tert-butylcyclohexyl)methyl]-3-(2-pyridinylsulfanyl)-1,4-naphthalenedione.[2]

Step 4: Hydrolysis

-

In a 250 mL four-neck reaction bottle, place 2-[(4-tert-butylcyclohexyl)methyl]-3-(2-pyridylthio)-1,4-naphthalenedione (15 g, 0.036 mol).

-

Add methanol (35 mL), potassium phosphate trihydrate (31.95 g, 0.12 mol), and water (82 mL).

-

Heat the mixture to 50-55°C and react for 2 hours.

-

Cool to room temperature, filter, and wash the filtrate with n-pentane.

-

Acidify the aqueous phase with concentrated hydrochloric acid to a pH of 4-5 to precipitate the crude Buparvaquone.[7]

Step 5: Purification

-

Filter the crude solid, wash with water, and dry.

-

Recrystallize the crude product from isopropanol to obtain pure Buparvaquone.[2]

Caption: Buparvaquone synthesis via a Pyridinethione Ester intermediate.

Other Notable Pathways

-

From 2-Chloro-1,4-naphthoquinone: This is one of the earliest and most frequently cited methods. It involves the condensation of 2-chloro-1,4-naphthoquinone with p-tert-butylcyclohexyl acetic acid, typically catalyzed by silver nitrate and initiated by ammonium persulfate. The resulting intermediate, 2-((4-tert-butylcyclohexyl)methyl)-3-chloro-1,4-naphthalenedione, is then hydrolyzed to Buparvaquone using a base such as potassium hydroxide in methanol at elevated temperatures (60-65°C).[4][6] This route is known for its relatively low overall yield of around 15%.[4]

-

From o-Phthalic Acid Diester: This pathway involves the condensation of an o-phthalic acid diester with 2-(4-tert-butylcyclohexylmethyl)succinic acid diester. The reaction proceeds through condensation, hydrolysis, and decarboxylation to form an intermediate, which is then subjected to halogenation and an elimination reaction to yield a halo-substituted naphthoquinone. The final step is hydrolysis to produce Buparvaquone.

Quantitative Data Summary

The following table summarizes the key quantitative data for the different Buparvaquone synthesis pathways, allowing for a direct comparison of their efficiencies.

| Pathway | Starting Materials | Key Reagents/Catalysts | Overall Yield (%) |

| 1 | 2-Ethoxy-1,4-naphthoquinone, p-tert-Butylcyclohexyl Acetic Acid | Silver Nitrate, Ammonium Persulfate, Potassium Hydroxide | 20.63%[3] |

| 2 | Isochromane-1,4-dione, p-tert-Butylcyclohexyl Acetaldehyde | Isobutylamine, Sodium Methoxide | ~65%[5] |

| 3 | p-tert-Butylcyclohexyl Acetic Acid, Sodium Omadine, 1,4-Naphthoquinone | Thionyl Chloride, Triethylamine, Potassium Phosphate | High (Intermediate yield: 94.4%, Hydrolysis yield: 79%)[2][7] |

| 4 | 2-Chloro-1,4-naphthoquinone, p-tert-Butylcyclohexyl Acetic Acid | Silver Nitrate, Ammonium Persulfate, Potassium Hydroxide | ~15%[4] |

Conclusion

The synthesis of Buparvaquone can be achieved through various pathways, each with its own set of advantages and disadvantages in terms of precursor availability, cost of reagents, reaction conditions, and overall yield. The pathway utilizing isochromane-1,4-dione and p-tert-butylcyclohexyl acetaldehyde stands out for its high yield and avoidance of expensive catalysts, making it a potentially more industrially viable and environmentally friendly option. The route involving a pyridinethione ester intermediate also presents a promising alternative with high reported yields for its individual steps. Continued research and process optimization in these areas are likely to lead to even more efficient and sustainable methods for the production of this vital veterinary drug.

References

- 1. researchgate.net [researchgate.net]

- 2. CN105198718A - Preparation method for buparvaquone - Google Patents [patents.google.com]

- 3. CN105646175A - Buparvaquone synthesis process - Google Patents [patents.google.com]

- 4. CN101265172B - Technique for synthesizing buparvaquone - Google Patents [patents.google.com]

- 5. CN103483176A - Preparation method of buparvaquone - Google Patents [patents.google.com]

- 6. A Process For Preparation Of 2 ((4 Tert Butylcyclohexyl)methyl) 3 [quickcompany.in]

- 7. Page loading... [guidechem.com]

The Dual-Pronged Assault: Unraveling the Mechanism of Action of Buparvaquone on Theileria

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Buparvaquone, a second-generation hydroxynaphthoquinone, stands as a cornerstone in the treatment of theileriosis, a debilitating and often fatal tick-borne disease of livestock caused by protozoan parasites of the genus Theileria. Its efficacy against both the schizont and piroplasm stages of Theileria parva and Theileria annulata has made it an indispensable tool in veterinary medicine.[1][2][3] This technical guide provides a comprehensive overview of the molecular mechanisms through which buparvaquone exerts its potent antitheilerial effects, delves into the basis of drug resistance, outlines key experimental protocols for its study, and presents quantitative data to inform further research and development.

Core Mechanism of Action: A Tale of Two Targets

The primary mode of action of buparvaquone is the disruption of the parasite's mitochondrial electron transport chain (ETC), a mechanism it shares with other hydroxynaphthoquinones like parvaquone and atovaquone.[4][5][6][7] However, emerging evidence suggests a secondary target related to the parasite's ability to transform host leukocytes, highlighting a dual-pronged assault on Theileria.

Primary Target: The Mitochondrial Electron Transport Chain

Buparvaquone specifically targets cytochrome b , a critical component of the cytochrome bc1 complex (Complex III) in the mitochondrial ETC.[4][8][9][10] By binding to the Q_o (quinone-outside) binding pocket of cytochrome b, buparvaquone acts as a competitive inhibitor of ubiquinone.[10] This binding event effectively blocks the transfer of electrons from ubiquinol to cytochrome c, thereby halting the ETC.[8][9]

The consequences of this inhibition are catastrophic for the parasite:

-

Collapse of Mitochondrial Membrane Potential: The disruption of electron flow leads to a rapid depolarization of the mitochondrial inner membrane.[5][11]

-

Inhibition of ATP Synthesis: With the proton gradient dissipated, ATP synthase is unable to generate ATP, depriving the parasite of its primary energy currency.

-

Impaired Pyrimidine Biosynthesis: The ETC is functionally coupled to the enzyme dihydroorotate dehydrogenase (DHODH), which is essential for de novo pyrimidine synthesis.[12] Inhibition of the ETC, therefore, indirectly cripples the parasite's ability to produce pyrimidines necessary for DNA and RNA synthesis.[12]

Electron microscopy studies of buparvaquone-treated T. parva schizonts reveal significant ultrastructural changes, including progressive vacuolation of the cytoplasm, providing visual evidence of the drug's disruptive effects.[1] Ultimately, the collapse of cellular energy metabolism leads to parasite death.[2]

Secondary Target: Inhibition of Host Cell Transformation

In addition to its direct effect on the parasite's mitochondria, buparvaquone has been shown to interfere with the transformation of host leukocytes, a hallmark of infection by pathogenic Theileria species. This effect is attributed to the inhibition of a secreted parasite enzyme, Theileria annulata peptidyl-prolyl isomerase 1 (TaPIN1) .[4][8][9]

TaPIN1 is crucial for maintaining the transformed state of the host cell by stabilizing the transcription factor c-JUN, which promotes cell proliferation.[8][9] By inhibiting TaPIN1, buparvaquone leads to the destabilization of c-JUN, which in turn halts the uncontrolled proliferation of the infected host cell and can induce apoptosis.[8][9][13] This dual mechanism of directly killing the parasite and reversing the pathological transformation of the host cell underscores the remarkable efficacy of buparvaquone.

Signaling Pathway of Buparvaquone's Action

Caption: Dual mechanism of Buparvaquone on Theileria and its host cell.

Mechanisms of Resistance

The emergence of buparvaquone-resistant Theileria strains poses a significant threat to its continued efficacy.[14] Resistance is primarily associated with non-synonymous single nucleotide polymorphisms (SNPs) in the cytochrome b gene (cytb) .[4][15] These mutations occur within or near the Q_o1 and Q_o2 quinone-binding domains, altering the drug-binding site and reducing the inhibitory effect of buparvaquone.[8][15][16]

Several key mutations have been identified in resistant field isolates:

-

Methionine to Isoleucine at position 128 (M128I): This mutation, located in the Q_o1 region, has been generated in vitro and confers significant resistance.[11][17]

-

Valine to Alanine at position 135 (V135A): Identified in field isolates, this mutation is associated with treatment failure.[5][18]

-

Proline to Serine at position 253 (P253S): Another mutation found in resistant field strains.[5][18]

-

Leucine to Serine at position 262 (Leu262Ser): This mutation in the Q_o2 region has also been linked to resistance.[19]

Mutations in the secondary target, TaPIN1 , such as Alanine to Proline (A53P) and Alanine to Threonine (A53T) , have also been implicated in buparvaquone resistance, though their role relative to cytb mutations is still being elucidated.[8][9][17]

Quantitative Data Summary

The following table summarizes key quantitative data related to the activity of buparvaquone against Theileria species.

| Parameter | Species | Value | Reference |

| IC50 (in vitro) | T. parva | 10 nM | [20] |

| IC50 (in vitro) | T. annulata (wild type) | Varies, e.g., ~92-153 nM reported in studies to select for resistance | [11] |

| IC50 (in vitro) | T. annulata (M128I mutant) | >40-fold higher than wild type | [11] |

| Effective Dose (in vivo) | T. parva, T. annulata | 2.5 mg/kg body weight | [21][22][23] |

| Parasitemia Reduction | T. annulata | From 12% to 1% in 5 days post-treatment | [10] |

| Cure Rate (in vivo) | T. parva, T. annulata | 90-98% with a single 2.5 mg/kg dose | [10] |

Experimental Protocols

Detailed methodologies are crucial for the continued investigation of buparvaquone's mechanism of action and the development of new antitheilerial drugs. Below are outlines of key experimental protocols.

In Vitro Cultivation of Theileria-Infected Lymphocytes

-

Objective: To maintain and propagate Theileria schizont-infected cell lines for drug susceptibility testing and molecular analysis.

-

Methodology:

-

Cell Lines: Theileria parva or Theileria annulata-infected bovine lymphocyte cell lines are commonly used.

-

Culture Medium: RPMI-1640 medium supplemented with 10-20% fetal bovine serum (FBS), L-glutamine, and antibiotics (penicillin/streptomycin) is standard.[24][25] Serum-free media options are also being explored.[24][25][26]

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Sub-culturing: Cells are passaged every 2-3 days by diluting the cell suspension in fresh medium to maintain optimal cell density.

-

Buparvaquone Susceptibility Assay (MTT Assay)

-

Objective: To determine the 50% inhibitory concentration (IC50) of buparvaquone against Theileria-infected cells.

-

Methodology:

-

Cell Seeding: Infected lymphocytes are seeded into 96-well microtiter plates at a defined density (e.g., 2 x 10^4 cells/well).

-

Drug Dilution: Buparvaquone is serially diluted in culture medium and added to the wells. A drug-free control is included.

-

Incubation: Plates are incubated for 72-96 hours under standard culture conditions.

-

MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

-

Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO or a solution of SDS in HCl).

-

Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability at each drug concentration, and the IC50 value is determined by non-linear regression analysis.[18]

-

Analysis of Mitochondrial Membrane Potential (ΔΨm)

-

Objective: To assess the effect of buparvaquone on the mitochondrial membrane potential of Theileria.

-

Methodology:

-

Parasite Isolation: Cell-free schizonts can be isolated from infected lymphocytes.

-

Fluorescent Staining: Parasites are incubated with a potentiometric fluorescent dye such as JC-1 or rhodamine 123.

-

Buparvaquone Treatment: The stained parasites are then treated with buparvaquone at various concentrations and time points.

-

Flow Cytometry/Fluorometry: The change in fluorescence is measured using a flow cytometer or a fluorescence plate reader. A decrease in fluorescence intensity indicates mitochondrial depolarization.

-

Experimental Workflow for Buparvaquone Resistance Analysis

Caption: Workflow for identifying and characterizing Buparvaquone resistance.

Conclusion

Buparvaquone remains a vital therapeutic agent against theileriosis, exerting its effect through a sophisticated dual mechanism that targets both parasite energy metabolism and host cell transformation. The primary inhibition of the mitochondrial electron transport chain via cytochrome b is a well-established mode of action, leading to parasite death. The concurrent inhibition of TaPIN1, which reverses the proliferative state of the infected host cell, adds another layer to its efficacy. However, the rise of drug resistance, primarily through mutations in the cytb gene, necessitates ongoing surveillance and research. The experimental protocols and quantitative data presented in this guide provide a framework for researchers and drug development professionals to further investigate the intricate parasite-drug interactions and to develop novel strategies to combat this economically important disease.

References

- 1. Buparvaquone, the new antitheilerial: a review of its efficacy and safety [openknowledge.fao.org]

- 2. Theileriosis(Drug Choice) | PPTX [slideshare.net]

- 3. Buparvaquone: Effective Theileriosis Treatment for Livestock Health [hbgxchemical.com]

- 4. Selection of genotypes harbouring mutations in the cytochrome b gene of Theileria annulata is associated with resistance to buparvaquone | PLOS One [journals.plos.org]

- 5. In vivo assessment of buparvaquone resistant Theileria annulata populations: genetic structure, transmission dynamics, drug susceptibility and pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Transient efficacy of buparvaquone against the US isolate of Theileria orientalis Ikeda genotype in sub-clinically infected cattle - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Transient efficacy of buparvaquone against the US isolate of Theileria orientalis Ikeda genotype in sub-clinically infected cattle [frontiersin.org]

- 8. Systematic review on buparvaquone resistance associated with non-synonymous mutation in drug binding genes site of Theileria annulate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Systematic review on buparvaquone resistance associated with non-synonymous mutation in drug binding genes site of Theileria annulate | CoLab [colab.ws]

- 10. Buparvaquone - Wikipedia [en.wikipedia.org]

- 11. A Theileria annulata parasite with a single mutation, methionine 128 to isoleucine (M128I), in cytochrome B is resistant to buparvaquone - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Identification of genetic variations linked to buparvaquone resistance in Theileria annulata infecting dairy cattle in India - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. cabidigitallibrary.org [cabidigitallibrary.org]

- 17. researchgate.net [researchgate.net]

- 18. Selection of genotypes harbouring mutations in the cytochrome b gene of Theileria annulata is associated with resistance to buparvaquone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Sequence Polymorphism of Cytochrome b Gene in Theileria annulata Tunisian Isolates and Its Association with Buparvaquone Treatment Failure | PLOS One [journals.plos.org]

- 20. Buparvaquone is active against Neospora caninum in vitro and in experimentally infected mice - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Antitheilerial activity of BW720C (buparvaquone): a comparison with parvaquone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. frontiersin.org [frontiersin.org]

- 24. Serum-free in vitro cultivation of Theileria annulata and Theileria parva schizont-infected lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. ovid.com [ovid.com]

The Molecular Target of Buparvaquone in Apicomplexa Parasites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Buparvaquone, a hydroxynaphthoquinone derivative, is a potent antiprotozoal agent with significant activity against a range of Apicomplexa parasites, most notably Theileria and Babesia species. This technical guide provides an in-depth overview of the molecular target and mechanism of action of buparvaquone, quantitative efficacy data, detailed experimental protocols for target validation and resistance monitoring, and visualizations of the key pathways and experimental workflows. The primary molecular target of buparvaquone has been identified as cytochrome b (Cyt b) , a critical subunit of the mitochondrial electron transport chain's Complex III (cytochrome bc1 complex) . By binding to the Q_o quinone-binding site of cytochrome b, buparvaquone disrupts the parasite's respiratory chain, leading to mitochondrial dysfunction and cell death. A secondary target, Theileria annulata peptidyl-prolyl isomerase 1 (TaPIN1) , has also been implicated in the drug's mode of action and in the development of resistance. Understanding these molecular interactions is crucial for the development of novel antiprotozoal therapies and for managing the growing challenge of drug resistance.

The Primary Molecular Target: Cytochrome b

Buparvaquone's principal mechanism of action is the inhibition of the mitochondrial electron transport chain (mETC) at the level of Complex III, also known as the cytochrome bc1 complex.[1][2][3] This inhibition is achieved through the specific binding of buparvaquone to cytochrome b, one of the key subunits of Complex III.

The binding site is the Q_o (quinone-binding) site of cytochrome b.[1] This site is essential for the transfer of electrons from ubiquinol to cytochrome c1. By occupying this site, buparvaquone competitively inhibits the binding of the natural substrate, ubiquinol, effectively blocking the electron flow through the mETC. This disruption of the electron transport chain has two major consequences for the parasite:

-

Inhibition of ATP Synthesis: The collapse of the mitochondrial membrane potential prevents the generation of ATP through oxidative phosphorylation.

-

Inhibition of Pyrimidine Biosynthesis: The mETC is also linked to the de novo synthesis of pyrimidines, an essential process for DNA and RNA synthesis.

The mode of action of buparvaquone is analogous to that of the well-characterized antimalarial drug, atovaquone.[1]

Evidence for Cytochrome b as the Primary Target

The identification of cytochrome b as the primary target of buparvaquone is supported by several lines of evidence:

-

Structural Similarity to Atovaquone: Buparvaquone shares a similar chemical scaffold with atovaquone, a known inhibitor of cytochrome b in Plasmodium falciparum.[1]

-

Cross-Resistance Studies: Parasites resistant to atovaquone often exhibit cross-resistance to buparvaquone, suggesting a common target.

-

Genetic Studies: Resistance to buparvaquone in Theileria annulata and other apicomplexans is strongly associated with point mutations in the cytochrome b gene (Cyt b).[2][4][5] These mutations are frequently located within or near the Q_o1 and Q_o2 drug-binding domains.[5][6]

A Potential Secondary Target: Theileria annulata Peptidyl-prolyl Isomerase 1 (TaPIN1)

While cytochrome b is considered the primary target, some studies suggest that buparvaquone may also exert its effects through the inhibition of Theileria annulata peptidyl-prolyl isomerase 1 (TaPIN1).[2][6] PIN1 enzymes are involved in regulating the activity of various proteins by catalyzing the cis-trans isomerization of proline residues.

In Theileria-infected host cells, TaPIN1 is thought to play a role in the transformation of the host leukocyte, contributing to the pathology of the disease. Buparvaquone has been shown to inhibit the enzymatic activity of TaPIN1.[2] Furthermore, mutations in the TaPIN1 gene have been identified in some buparvaquone-resistant T. annulata isolates, suggesting that this enzyme may be a clinically relevant target.[6] However, the role of TaPIN1 as a direct target of buparvaquone and its contribution to the drug's overall efficacy and the development of resistance is still under investigation, with the evidence for cytochrome b being more definitive.[7]

Quantitative Data: In Vitro Efficacy of Buparvaquone

The following table summarizes the reported 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) values of buparvaquone against various Apicomplexa parasites. These values demonstrate the potent activity of the drug against these pathogens.

| Parasite Species | Assay Type | IC50 / EC50 (nM) | Reference(s) |

| Theileria annulata | Proliferation Assay | >40-fold increase in resistant strain | [1] |

| Theileria parva | In vitro culture | 10 | [8] |

| Babesia bovis | In vitro growth | 50.01 | [8] |

| Babesia bovis | In vitro culture | 77.06 | [2] |

| Babesia bigemina | In vitro survival | 44.66 | [9] |

| Neospora caninum | Proliferation Assay | 4.9 | [8] |

| Toxoplasma gondii | Proliferation Assay | 0.7 | [1] |

| Cryptosporidium parvum | Oocyst shedding in calves | Effective in reducing shedding | [10] |

Experimental Protocols

This section outlines the methodologies for key experiments used to investigate the molecular target of buparvaquone and to assess parasite susceptibility.

Determination of In Vitro Susceptibility (IC50/EC50) using MTT Assay

This protocol describes a colorimetric assay to determine the concentration of buparvaquone that inhibits parasite proliferation by 50%. The assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.

Materials:

-

Parasite-infected host cells (e.g., Theileria-infected bovine leukocytes)

-

Complete cell culture medium

-

Buparvaquone stock solution (e.g., in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well microtiter plates

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the parasite-infected host cells into a 96-well plate at a predetermined optimal density in 100 µL of complete culture medium per well.

-

Drug Dilution and Addition: Prepare a serial dilution of buparvaquone in culture medium. Add 100 µL of each drug concentration to the respective wells in triplicate. Include wells with untreated cells (positive control) and wells with medium only (blank).

-

Incubation: Incubate the plate for 72 hours in a humidified incubator at 37°C with 5% CO2.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each buparvaquone concentration relative to the untreated control. Plot the inhibition percentage against the log of the drug concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).[4]

Identification of Resistance Mutations in the Cytochrome b Gene

This protocol outlines the steps for amplifying and sequencing the cytochrome b gene from parasite DNA to identify mutations associated with buparvaquone resistance.

Materials:

-

Genomic DNA extracted from parasite-infected blood or cell culture

-

PCR primers specific for the Cyt b gene of the target parasite

-

Taq DNA polymerase and PCR buffer

-

dNTPs

-

Agarose gel and electrophoresis equipment

-

DNA purification kit

-

Sanger sequencing reagents and access to a DNA sequencer

Procedure:

-

DNA Extraction: Extract genomic DNA from the parasite sample using a commercial DNA extraction kit according to the manufacturer's instructions.

-

PCR Amplification:

-

Set up a PCR reaction containing the extracted DNA, Cyt b-specific primers, Taq polymerase, dNTPs, and PCR buffer.

-

Perform PCR using an optimized thermal cycling program (e.g., initial denaturation at 95°C, followed by 35 cycles of denaturation at 95°C, annealing at a primer-specific temperature, and extension at 72°C, with a final extension at 72°C).[11]

-

-

Gel Electrophoresis: Run the PCR product on an agarose gel to verify the amplification of a band of the expected size.

-

PCR Product Purification: Purify the PCR product using a DNA purification kit to remove primers and other reaction components.

-

DNA Sequencing: Sequence the purified PCR product using both forward and reverse primers with a Sanger sequencing platform.

-

Sequence Analysis:

-

Assemble the forward and reverse sequence reads to obtain a consensus sequence.

-

Align the obtained sequence with a reference wild-type Cyt b sequence from a susceptible parasite strain using a sequence alignment tool (e.g., ClustalW).

-

Identify any nucleotide and corresponding amino acid changes in the query sequence compared to the reference sequence.[11]

-

In Vitro Peptidyl-prolyl Isomerase (PPIase) Activity Assay

This chymotrypsin-coupled assay measures the ability of buparvaquone to inhibit the enzymatic activity of TaPIN1. The assay follows the isomerization of a synthetic peptide substrate.

Materials:

-

Recombinant TaPIN1 protein

-

Buparvaquone

-

Assay buffer (e.g., 35 mM HEPES, pH 7.8)

-

Substrate peptide (e.g., Suc-Ala-Ala-Pro-Phe-p-nitroanilide)

-

α-chymotrypsin

-

Spectrophotometer

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing the assay buffer, recombinant TaPIN1, and varying concentrations of buparvaquone.

-

Pre-incubation: Pre-incubate the reaction mixture at a specific temperature (e.g., 10°C) for a defined period.

-

Initiation of Reaction: Initiate the reaction by adding the peptide substrate.

-

Chymotrypsin Digestion: The cis-isomer of the peptide is resistant to cleavage by chymotrypsin, while the trans-isomer is readily cleaved. The rate of isomerization from cis to trans, catalyzed by TaPIN1, is the rate-limiting step.

-

Spectrophotometric Measurement: Monitor the increase in absorbance at a specific wavelength (e.g., 390 nm) resulting from the release of p-nitroaniline upon cleavage of the trans-isomer by chymotrypsin.

-

Data Analysis: Calculate the rate of the reaction for each buparvaquone concentration. Determine the inhibitory effect of buparvaquone on TaPIN1 activity.[12]

Visualizations

Signaling Pathway Diagram

The following diagram illustrates the mechanism of action of buparvaquone on the mitochondrial electron transport chain of Apicomplexa parasites.

Caption: Buparvaquone's mechanism of action in the mETC.

Experimental Workflow Diagram

The following diagram illustrates the experimental workflow for identifying buparvaquone resistance in Theileria parasites.

Caption: Workflow for identifying buparvaquone resistance.

Conclusion

Buparvaquone remains a critical therapeutic agent for the control of several important diseases caused by Apicomplexa parasites. Its primary molecular target is unequivocally the cytochrome b protein within the mitochondrial Complex III, leading to a collapse of the electron transport chain and subsequent parasite death. The emergence of resistance, linked to mutations in both cytochrome b and potentially TaPIN1, underscores the need for continued molecular surveillance and the development of new therapeutic strategies. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to combat these devastating parasitic diseases.

References

- 1. A Theileria annulata parasite with a single mutation, methionine 128 to isoleucine (M128I), in cytochrome B is resistant to buparvaquone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Prophylactic efficacy of buparvaquone in experimentally induced Theileria annulata infection in calves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vivo assessment of buparvaquone resistant Theileria annulata populations: genetic structure, transmission dynamics, drug susceptibility and pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemoprophylaxis of Theileria annulata and Theileria parva infections of calves with buparvaquone | Publication | The Pirbright Institute [vetvaccnet.ac.uk]

- 6. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 7. Evaluations of buparvaquone as a treatment for equine babesiosis (Babesia equi) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Comparative efficacy of buparvaquone and imidocarb in inhibiting the in vitro growth of Babesia bovis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. scialert.net [scialert.net]

- 11. Sequence Polymorphism of Cytochrome b Gene in Theileria annulata Tunisian Isolates and Its Association with Buparvaquone Treatment Failure | PLOS One [journals.plos.org]

- 12. Theileria parasites secrete a prolyl isomerase to maintain host leukocyte transformation - PMC [pmc.ncbi.nlm.nih.gov]

Buparvaquone's Impact on Theileria annulata Schizonts: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Buparvaquone, a hydroxynaphthoquinone, is a cornerstone for the treatment of tropical theileriosis, a debilitating and often fatal disease in cattle caused by the protozoan parasite Theileria annulata. The drug primarily targets the schizont stage of the parasite, which is responsible for the transformation of host leukocytes and the associated lymphoproliferative disorder. This technical guide provides a comprehensive overview of the multifaceted impact of buparvaquone on T. annulata schizonts, focusing on its mechanism of action, effects on host-parasite signaling pathways, and the induction of apoptosis in infected cells. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers in the field of anti-parasitic drug discovery and development.

Mechanism of Action

Buparvaquone's primary mode of action is the disruption of the mitochondrial electron transport chain (ETC) in the Theileria parasite. It specifically targets the cytochrome b (Cyt b) protein, a key component of Complex III (ubiquinone-cytochrome c reductase)[1][2]. By binding to the Qo site of cytochrome b, buparvaquone inhibits the transfer of electrons, leading to a collapse of the mitochondrial membrane potential and a subsequent energy crisis within the parasite[2]. This ultimately results in the death of the T. annulata schizont[1][3].

A secondary target for buparvaquone has been proposed to be the Theileria annulata peptidyl-prolyl isomerase 1 (TaPIN1)[1][3]. Inhibition of TaPIN1 is thought to destabilize the transcription factor c-JUN, which is crucial for the proliferation of the infected host cell[1][3]. This dual-pronged attack on both parasite energy metabolism and host cell proliferation contributes to the potent theilericidal activity of buparvaquone.

Quantitative Data: In Vitro Susceptibility

The half-maximal inhibitory concentration (IC50) of buparvaquone against T. annulata schizont-infected cells is a critical parameter for assessing its efficacy and for monitoring the emergence of drug resistance. The following tables summarize IC50 values from various studies, highlighting the differences between susceptible and resistant isolates.

| Isolate/Strain | Genotype (if specified) | IC₅₀ (ng/mL) | Reference |

| Susceptible Isolates | Wild-type cyto-b | 1-3 | [1] |

| Moderately Resistant Isolates | Wild-type cyto-b | 3-7 | [1] |

| Highly Resistant Isolates | Mutations in cyto-b | >7 | [1] |

| A9/BT (Susceptible) | Wild-type cyto-b | 0.72 | [4] |

| A10/BT (Susceptible) | Wild-type cyto-b | 16.75 | [4] |

| A10/AT3 (Resistant) | cyto-b mutation | 135.0 | [4] |

| A21/AT1 (Resistant) | cyto-b mutation | 16.75 | [1] |

| A21/AT4 (Resistant) | cyto-b mutation | 73.79 | [1] |

| TaC12 (Wild-type) | Wild-type cyto-b | ~30-50 (equivalent to 91.9-153 nM) | [5] |

| TaM128I (Resistant) | M128I in cyto-b | >40-fold higher than wild-type | [5] |

Table 1: IC50 Values of Buparvaquone against Various Theileria annulata Isolates. "BT" indicates before treatment; "AT" indicates after treatment, with the number representing the treatment round.

| Isolate Group | Number of Isolates | IC₅₀ Range (ng/mL) | Reference |

| Low Resistance | 94 | 1-3 | [1] |

| Medium Resistance | 38 | 3-7 | [1] |

| High Resistance | 8 | >7 | [1] |

Table 2: Classification of Theileria annulata Field Isolates Based on Buparvaquone IC50 Values.

Signaling Pathways Affected by Buparvaquone

Buparvaquone's primary effect of killing the intracellular schizont triggers a cascade of events within the host leukocyte, ultimately leading to the reversal of the transformed phenotype and the induction of apoptosis.

Induction of Apoptosis

The elimination of the Theileria parasite by buparvaquone removes the anti-apoptotic signals that the schizont provides to the host cell. This unmasking of the host cell's apoptotic machinery leads to programmed cell death. Evidence suggests that this occurs through the intrinsic apoptotic pathway, characterized by the activation of initiator caspase-9, which in turn activates the executioner caspase-3[6][7][8]. Caspase-3 then cleaves a range of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Interference with Host Cell Signaling

Theileria annulata schizonts manipulate host cell signaling pathways to induce a cancer-like phenotype of uncontrolled proliferation and evasion of apoptosis. Buparvaquone treatment, by eliminating the parasite, reverses these manipulations.

-

Interleukin-2 (IL-2) Receptor Signaling: T. annulata-infected cells show enhanced growth in the presence of IL-2. Buparvaquone treatment abolishes this reactivity to IL-2, possibly by interfering with the expression of the beta chain of the IL-2 receptor[1]. This disrupts a key signaling pathway involved in lymphocyte proliferation.

-

Macrophage Differentiation Markers: The parasite suppresses the expression of host macrophage differentiation markers such as c-maf and mafB. Treatment with buparvaquone leads to the upregulation of these transcription factors, indicating a reversion of the host cell towards a more differentiated, non-proliferative state[9][10].

Experimental Protocols

The following are detailed protocols for key experiments used to assess the impact of buparvaquone on T. annulata schizonts.

In Vitro Culture of Theileria annulata-infected Macrophages

This protocol is adapted from established methods for the cultivation of Theileria-infected cell lines[7][11].

Materials:

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

L-glutamine

-

Heparinized blood or lymph node aspirate from an infected animal

-

Ficoll-Paque PLUS

-

Phosphate Buffered Saline (PBS)

-

25 cm2 or 75 cm2 cell culture flasks

-

CO2 incubator (37°C, 5% CO2)

Procedure:

-

Isolation of Peripheral Blood Mononuclear Cells (PBMCs):

-

Dilute heparinized blood 1:1 with PBS.

-

Carefully layer the diluted blood over an equal volume of Ficoll-Paque PLUS in a centrifuge tube.

-

Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.

-

Aspirate the upper layer and carefully collect the mononuclear cell layer at the plasma-Ficoll interface.

-

Wash the collected cells twice with PBS by centrifuging at 300 x g for 10 minutes.

-

-

Cell Culture Initiation:

-

Resuspend the washed PBMCs in complete culture medium (RPMI-1640 supplemented with 20% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and 2 mM L-glutamine) at a concentration of 2-5 x 106 cells/mL.

-

Transfer the cell suspension to a culture flask.

-

Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

-

Culture Maintenance:

-

Monitor the cultures for the appearance of schizont-infected, proliferating lymphoblastoid cells.

-

Change half of the medium every 2-3 days.

-

Once the culture is established and growing exponentially, subculture the cells by splitting them 1:2 to 1:5, depending on the growth rate, to maintain a cell density between 0.5 x 106 and 2 x 106 cells/mL.

-

MTT Cell Viability Assay

This protocol is for determining the IC50 of buparvaquone and is based on standard MTT assay procedures[4][12][13].

Materials:

-

T. annulata-infected macrophages

-

Complete culture medium

-

Buparvaquone stock solution (in DMSO)

-

96-well microtiter plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

-

Multichannel pipette

-

Plate reader (570 nm)

Procedure:

-

Cell Seeding:

-

Harvest exponentially growing T. annulata-infected cells and determine the cell density and viability using a hemocytometer and trypan blue exclusion.

-

Seed the cells into a 96-well plate at a density of 1 x 104 to 5 x 104 cells per well in 100 µL of complete culture medium.

-

-

Drug Treatment:

-

Prepare serial dilutions of buparvaquone in complete culture medium. The final DMSO concentration should not exceed 0.5%.

-

Add 100 µL of the buparvaquone dilutions to the respective wells. Include wells with medium only (blank) and cells with medium containing the highest concentration of DMSO used (vehicle control).

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

-

MTT Addition and Incubation:

-

Add 20 µL of MTT solution to each well.

-

Incubate for 4 hours at 37°C.

-

-

Formazan Solubilization and Absorbance Reading:

-

Add 100 µL of solubilization solution to each well.

-

Incubate for 2-4 hours at room temperature in the dark, or until the formazan crystals are fully dissolved.

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank wells from all other readings.

-

Calculate the percentage of cell viability for each buparvaquone concentration relative to the vehicle control.

-

Plot the percentage of viability against the log of the buparvaquone concentration and determine the IC50 value using non-linear regression analysis.

-

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This protocol is adapted from standard flow cytometry-based apoptosis assays[14][15][16].

Materials:

-

T. annulata-infected macrophages

-

Buparvaquone

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment:

-

Seed 1 x 106 cells in a 6-well plate and treat with the desired concentration of buparvaquone (e.g., 100 nM) for 24-48 hours. Include an untreated control.

-

-

Cell Harvesting and Staining:

-

Harvest the cells by centrifugation at 400 x g for 5 minutes.

-

Wash the cells twice with cold PBS.

-

Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

-

Annexin V-FITC positive, PI negative cells are in early apoptosis. Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.

-

Caspase-3/7 Activity Assay

This protocol is based on a commercially available luminescent caspase activity assay[17][18][19][20].

Materials:

-

T. annulata-infected macrophages

-

Buparvaquone

-

Caspase-Glo® 3/7 Assay Kit (Promega)

-

White-walled 96-well plates

-

Luminometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed 1 x 104 cells per well in a white-walled 96-well plate in 50 µL of medium.

-

Add 50 µL of medium containing buparvaquone at the desired concentration. Include untreated controls.

-

Incubate for the desired time (e.g., 24, 48 hours).

-

-

Assay Procedure:

-

Equilibrate the plate and Caspase-Glo® 3/7 Reagent to room temperature.

-

Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

-

Mix the contents of the wells by gently shaking the plate.

-

Incubate at room temperature for 1-3 hours.

-

-

Luminescence Measurement:

-

Measure the luminescence of each well using a luminometer.

-

The luminescent signal is proportional to the amount of caspase-3/7 activity.

-

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This protocol provides a general framework for analyzing changes in host or parasite gene expression following buparvaquone treatment[9][21][22][23][24].

Materials:

-

T. annulata-infected macrophages treated with buparvaquone

-

RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

-

cDNA synthesis kit

-

SYBR Green or TaqMan qPCR master mix

-

Primers for target genes (e.g., c-maf, mafB, caspase-3, caspase-9) and a reference gene (e.g., GAPDH, β-actin)

-

Real-time PCR instrument

Procedure:

-

RNA Extraction and cDNA Synthesis:

-

Extract total RNA from treated and untreated cells according to the manufacturer's protocol.

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

-

qPCR Reaction Setup:

-

Prepare the qPCR reaction mixture containing SYBR Green/TaqMan master mix, forward and reverse primers, and cDNA template.

-

-

qPCR Run and Data Analysis:

-

Perform the qPCR reaction using a standard thermal cycling protocol.

-

Determine the cycle threshold (Ct) values for the target and reference genes.

-

Calculate the relative gene expression using the ΔΔCt method.

-

Conclusion

Buparvaquone remains a critical therapeutic agent against tropical theileriosis. Its primary mechanism of disrupting the parasite's mitochondrial electron transport chain is well-established, and its downstream effects on host cell signaling and apoptosis are becoming increasingly clear. This technical guide provides a consolidated resource of quantitative data, signaling pathway information, and detailed experimental protocols to aid researchers in further elucidating the complex host-parasite interactions and in the development of novel anti-theilerial strategies. A thorough understanding of buparvaquone's impact on Theileria annulata schizonts is essential for optimizing its use and for overcoming the growing challenge of drug resistance.

References

- 1. Effect of buparvaquone on the expression of interleukin 2 receptors in Theileria annulata-infected cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Trifloxystrobin blocks the growth of Theileria parasites and is a promising drug to treat Buparvaquone resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. In vivo assessment of buparvaquone resistant Theileria annulata populations: genetic structure, transmission dynamics, drug susceptibility and pharmacokinetics | PLOS One [journals.plos.org]

- 5. A Theileria annulata parasite with a single mutation, methionine 128 to isoleucine (M128I), in cytochrome B is resistant to buparvaquone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 7. Evaluation of a simple Theileria annulata culture protocol from experimentally infected bovine whole blood - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Apoptosis of Theileria-infected lymphocytes induced upon parasite death involves activation of caspases 9 and 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The protozoan parasite Theileria annulata alters the differentiation state of the infected macrophage and suppresses musculoaponeurotic fibrosarcoma oncogene (MAF) transcription factors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The protozoan parasite Theileria annulata alters the differentiation state of the infected macrophage and suppresses musculoaponeurotic fibrosarcoma oncogene (MAF) transcription factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. woah.org [woah.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. MMV560185 from pathogen box induces extrinsic pathway of apoptosis in Theileria annulata infected bovine leucocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Artemisinin derivatives induce oxidative stress leading to DNA damage and caspase-mediated apoptosis in Theileria annulata-transformed cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A Bovine Lymphosarcoma Cell Line Infected with Theileria annulata Exhibits an Irreversible Reconfiguration of Host Cell Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 18. assaygenie.com [assaygenie.com]

- 19. ulab360.com [ulab360.com]

- 20. Caspase-Glo® 3/7 Assay Protocol [promega.com]

- 21. Engineering Attenuated Virulence of a Theileria annulata–Infected Macrophage - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Chemotherapeutic value of parvaquone and buparvaquone against Theileria annulata infection of cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. establishment-and-application-of-a-qpcr-diagnostic-method-for-theileria-annulata - Ask this paper | Bohrium [bohrium.com]

- 24. Frontiers | Changes in TFG gene expression in bovine leucocytes transformed by Theileria annulata [frontiersin.org]

Methodological & Application

Application Note: Analysis of Buparvaquone in Bovine Plasma by High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Buparvaquone is a second-generation hydroxynaphthoquinone antiprotozoal agent effective in the treatment and prophylaxis of theileriosis in cattle. Monitoring its concentration in bovine plasma is crucial for pharmacokinetic studies, dose optimization, and ensuring therapeutic efficacy. This document provides detailed application notes and protocols for the quantitative analysis of buparvaquone in bovine plasma using High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-High-Performance Liquid Chromatography with tandem mass spectrometry (UHPLC-MS/MS).

Quantitative Data Summary

The following tables summarize the performance characteristics of various published methods for the analysis of buparvaquone in plasma. This allows for a comparative assessment of different analytical approaches.

Table 1: HPLC-UV Methods for Buparvaquone Analysis

| Parameter | Method 1 (Kinabo & Bogan, 1988) | Method 2 (Venkatesh et al., 2008) | Method 3 (Kakde et al., 2020) |

| Sample Preparation | Liquid-Liquid Extraction (Ether) | Protein Precipitation & Solid-Phase Extraction | Not specified for plasma |

| Column | ODS-Hypersil (10 cm x 5 mm, 5 µm) | C18 | Princeton C18 (150 x 4.6 mm, 5µ)[1] |

| Mobile Phase | 0.05 M Na-acetate buffer (pH 3.6):Methanol (15:85, v/v)[2] | 0.02 M Ammonium acetate (pH 3.0):Acetonitrile (18:82, v/v)[3] | 1% Glacial Acetic Acid:Acetonitrile (5:95 v/v)[1] |

| Flow Rate | 1.2 mL/min[4] | 1.1 mL/min[3] | 0.9 mL/min[1] |

| Detection | UV at 252 nm[2] | UV at 251 nm[3] | PDA at 251 nm[1] |

| Retention Time | ~5.4 min | Not Specified | 8.6 ± 0.5 min[1] |

| Linearity Range | Not Specified | >0.998 correlation coefficient[3] | 2-20 µg/mL[1] |

| LOD | Not Specified | Not Specified | 0.60 µg/mL |

| LOQ | Not Specified | 50 ng/mL[3] | 1.83 µg/mL |

| Recovery | ~92%[2] | Not Specified | Not Specified |

| Precision (RSD%) | Within-day: 5.52%, Between-day: 4.31% | Intra- and Inter-day <7%[3] | Not Specified |

Table 2: UPLC-MS/MS Method for Buparvaquone Analysis

| Parameter | Method 4 (MLA, 2018) |

| Sample Preparation | Acetonitrile/Acetone (80:20) extraction, SPE clean-up[5] |

| Column | ACQUITY UPLC BEH C18 (50 x 2.1 mm, 1.7 µm)[5] |

| Mobile Phase | Not Specified |

| Flow Rate | Not Specified |

| Detection | Tandem Mass Spectrometry (Xevo TQ-S)[5] |

| Linearity Range | Not Specified |

| LOD | Not Specified |

| LOQ | Not Specified |

| Recovery | Not Specified |

| Precision (RSD%) | Not Specified |

Experimental Protocols

Method 1: HPLC-UV with Liquid-Liquid Extraction

This protocol is based on the method described by Kinabo & Bogan (1988).[2][6]

1. Sample Preparation (Liquid-Liquid Extraction):

-

To 4 mL of bovine plasma in a glass tube, add 2 mL of water.

-

Add 25 mL of diethyl ether and shake on a rotary mixer for 15 minutes, followed by vortexing for 30 seconds.

-

Transfer 20 mL of the ether layer to a clean 50 mL glass tube.

-

Add another 25 mL of ether to the remaining plasma sample and shake for 15 minutes.

-

Transfer this second 25 mL ether extract and pool it with the first extract.

-

Evaporate the pooled ether extract to a volume of approximately 5 mL at 50°C under a stream of nitrogen.

-

Transfer the concentrated extract to a 10 mL conical tube and evaporate to dryness.

-

Rinse the walls of the larger tube with ether and add to the conical tube, then evaporate to dryness again.

-

Reconstitute the residue in a minimum of 200 µL of methanol and sonicate for 30 seconds.

2. HPLC-UV Analysis:

-

Column: ODS-Hypersil (10 cm x 5 mm, 5 µm)

-

Mobile Phase: 0.05 M Sodium Acetate buffer (pH 3.6) and Methanol (15:85, v/v)[2]

-

Flow Rate: 1.2 mL/min[4]

-

Injection Volume: 20 µL

-

Detection: UV at 252 nm[2]

-

Quantification: Calculate the concentration of buparvaquone in plasma samples by comparing peak heights to those of spiked plasma standards that have undergone the same extraction procedure.

Method 2: HPLC-UV with Protein Precipitation and Solid-Phase Extraction

This protocol is based on the method by Venkatesh et al. (2008) for human and rabbit plasma, adapted for bovine plasma.[3]

1. Sample Preparation:

-

Protein Precipitation: To 250 µL of plasma, add a suitable protein precipitating agent (e.g., acetonitrile). Vortex and centrifuge.

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge.

-

Load the supernatant from the protein precipitation step.

-

Wash the cartridge to remove interferences.

-

Elute the buparvaquone with a suitable solvent.

-

Evaporate the eluate to dryness and reconstitute in the mobile phase.

-

2. HPLC-UV Analysis:

-

Column: C18 column

-

Mobile Phase: 0.02 M Ammonium Acetate buffer (pH 3.0) and Acetonitrile (18:82, v/v)[3]

-

Flow Rate: 1.1 mL/min[3]

-

Detection: UV at 251 nm[3]

-

Quantification: Use a calibration curve generated from spiked plasma standards. The method demonstrated a linear correlation coefficient of >0.998.[3]

Method 3: UPLC-MS/MS Analysis

This protocol is based on the method for bovine tissues by Meat & Livestock Australia (2018) and can be adapted for plasma.[5]

1. Sample Preparation:

-

Extraction: Extract buparvaquone residues from the plasma sample using an 80:20 mixture of acetonitrile and acetone.[5]

-

Clean-up: Perform a solid-phase extraction (SPE) clean-up on an aliquot of the extract.[5]

-

Final Solution: Elute the analyte from the SPE cartridge, evaporate, and reconstitute in the mobile phase.

2. UPLC-MS/MS Analysis:

-

Column: ACQUITY UPLC BEH C18 (50 x 2.1 mm, 1.7 µm)[5]

-

Instrumentation: Waters ACQUITY UPLC System with a Xevo TQ-S Mass Spectrometer.[5]

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

Quantification: Compare the peak areas of the sample with matrix-matched external standards.[5]

Visualizations

Caption: Experimental workflow for HPLC analysis of buparvaquone in bovine plasma.

Caption: Key parameters for HPLC method validation.

References

- 1. researchgate.net [researchgate.net]

- 2. Parvaquone and buparvaquone: HPLC analysis and comparative pharmacokinetics in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Optimization and validation of RP-HPLC-UV method with solid-phase extraction for determination of buparvaquone in human and rabbit plasma: application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Buparvaquone assay method development and validation | Meat & Livestock Australia [mla.com.au]

- 6. Parvaquone and buparvaquone: HPLC analysis and comparative pharmacokinetics in cattle. | Semantic Scholar [semanticscholar.org]

Application Notes and Protocols: Development of Buparvaquone Solid Lipid Nanoparticles for Enhanced Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development of Buparvaquone-loaded solid lipid nanoparticles (SLNs). Buparvaquone, a hydroxynaphthoquinone derivative, is the gold standard for treating theileriosis, an intramacrophage infection primarily localized in the reticuloendothelial system (RES).[1][2][3] The formulation of Buparvaquone into SLNs presents a promising strategy for targeted delivery to the RES, enhancing its therapeutic efficacy.[1][2][3]

Solid lipid nanoparticles are advanced drug delivery systems that offer numerous advantages, including the ability to incorporate poorly soluble drugs like Buparvaquone, improved stability, and the potential for controlled release.[4][5][6] This document outlines the critical steps for the formulation, characterization, and in vitro evaluation of Buparvaquone SLNs.

Data Summary

The following tables summarize key quantitative data from studies on Buparvaquone SLNs, providing a clear comparison of formulation parameters and outcomes.

Table 1: Formulation and Physicochemical Characterization of Buparvaquone SLNs

| Formulation Code | Lipid | Surfactant(s) | Particle Size (nm) | Polydispersity Index (PDI) | Entrapment Efficiency (%) | Drug Loading (%) | Reference |

| BPQ SLN | Glyceryl Monostearate (GMS) | Poloxamer 188 / Lutrol F68 | ~650 | ≤ 0.3 | 96.57 ± 0.19 | 24.63 ± 0.042 | [7][8] |

| Optimized BPQ SLN | Glyceryl Monostearate (GMS) | Solutol HS-15 and Lutrol F68 (2% w/v) | Optimized for <100 mg solid content | < 1.3 (Sf/Si ratio) | Optimized | Not Specified | [1][2][3] |

Sf: Final mean particle size; Si: Initial mean particle size

Table 2: In Vitro and In Vivo Performance of Buparvaquone SLNs

| Parameter | Result | Significance | Reference |

| Hemolytic Potential | < 8% | Safe for intravenous administration | [1][2][3] |

| In Vitro Serum Stability | Stable up to 5 hours | Suitable for circulation | [1][2][3] |

| Macrophage Uptake (U937 cells) | 52% uptake in 1 hour | High potential for RES targeting | [1][2][3] |

| RES Organ Uptake (in vivo) | > 75% accumulation in liver, lung, spleen | Confirms targeted delivery | [1][2][3] |

| Spleen/Liver Ratio (asymmetric SLNs) | Maximum of 11.94 ± 1.37 at 3 hours | High splenic accumulation, bypassing Kupffer cells | [7][8] |

Experimental Protocols

This section provides detailed methodologies for the preparation and characterization of Buparvaquone SLNs.

Protocol 1: Preparation of Buparvaquone SLNs by Melt Homogenization

This protocol is based on the widely used melt homogenization technique.[4][5]

Materials:

-

Buparvaquone (BPQ)

-

Glyceryl monostearate (GMS)

-

Poloxamer 188 (Lutrol F68)

-

Deionized water

Equipment:

-

Magnetic stirrer with hot plate

-

Probe sonicator or high-pressure homogenizer

-

Ice bath

-

Centrifuge

Procedure:

-

Melt the GMS (e.g., 20-50 mg) at a temperature above its melting point (70-80°C).[1]

-

Add Buparvaquone (e.g., 10 mg) to the molten lipid and stir for 30 minutes to ensure complete dissolution.[1]

-

In a separate beaker, prepare a hot aqueous solution of Poloxamer 188 (e.g., 1% or 2% w/v) and heat it to the same temperature as the lipid phase.[1]

-

Pour the molten lipid-drug mixture into the hot aqueous surfactant solution under continuous stirring.

-

Homogenize the resulting hot pre-emulsion using a high-shear homogenizer or a probe sonicator (e.g., 10 minutes with a 10 s on/off cycle for 5 min).[1] For large-scale production, a high-pressure homogenizer can be used (e.g., 3-5 cycles at 500-1500 bar).[4]

-

Cool the resulting nanoemulsion in an ice bath under continuous stirring to solidify the lipid nanoparticles.[1]

-

To separate any free, unentrapped drug, centrifuge the SLN dispersion (e.g., at 10,000 rpm).[1]

Protocol 2: Characterization of Buparvaquone SLNs

1. Particle Size and Zeta Potential Analysis:

-

Dilute the SLN dispersion with deionized water.

-

Analyze the particle size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument (Zeta Sizer). Zeta potential measurements provide information about the surface charge of the nanoparticles and their stability in suspension.[4]

2. Entrapment Efficiency and Drug Loading:

-

Lyophilize a known amount of the SLN dispersion.

-

Dissolve a precisely weighed amount of the dried SLNs (e.g., equivalent to 2 mg of BPQ) in a suitable solvent like isopropyl alcohol by sonication.[1]

-

Filter the solution through a 0.45 µm filter.[1]

-

Quantify the amount of Buparvaquone using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).

-

Calculate the entrapment efficiency (EE%) and drug loading (DL%) using the following equations:

EE% = (Total amount of drug - Amount of free drug) / Total amount of drug * 100

DL% = Weight of drug in nanoparticles / Weight of nanoparticles * 100[8]

3. Morphological Examination:

-

Visualize the shape and surface morphology of the Buparvaquone SLNs using Scanning Electron Microscopy (SEM).[1][2] This will reveal if the nanoparticles are spherical or have other morphologies.[1][2]

4. Crystallinity and Thermal Analysis:

-

Perform Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) to assess the crystalline nature of Buparvaquone within the lipid matrix. A decrease in the crystallinity of the drug within the SLN formulation is often observed, indicating its amorphous or molecularly dispersed state.[1][2]

Protocol 3: In Vitro Drug Release Study

This protocol uses the dialysis bag method to evaluate the release profile of Buparvaquone from the SLNs.[1]

Materials:

-

Buparvaquone SLN dispersion

-

Dialysis bag (e.g., molecular weight cutoff 12-14 kDa)

-

Phosphate buffered saline (PBS) or other suitable release medium (e.g., 5% w/v aqueous Sodium Lauryl Sulfate solution)[1]

-

USP dissolution apparatus I (basket type)

Procedure:

-

Place a known amount of Buparvaquone SLN dispersion (e.g., 1 mL, equivalent to 5 mg of BPQ) into a dialysis bag.[1]

-

Place the sealed dialysis bag in the basket of the dissolution apparatus.

-

Immerse the basket in the release medium (e.g., 100 mL) maintained at 37°C ± 0.2°C and stir at a constant speed (e.g., 150 rpm).[1]

-

At predetermined time intervals (e.g., up to 72 hours), withdraw an aliquot of the release medium and replace it with an equal volume of fresh medium.[1]

-

Analyze the concentration of Buparvaquone in the withdrawn samples using UV-Vis spectrophotometry (e.g., at 278 nm) or HPLC.[1][9]

-

Plot the cumulative percentage of drug released against time.

Protocol 4: In Vitro Hemolysis Study

This protocol assesses the blood compatibility of the Buparvaquone SLNs.

Materials:

-

Freshly collected red blood cells (RBCs)

-

Phosphate buffered saline (PBS)

-

Buparvaquone SLN dispersion

-

Positive control (e.g., Triton X-100) and negative control (e.g., 0.9% w/v NaCl)

-

Ethanol-HCl mixture

Procedure:

-

Prepare a stock dispersion of erythrocytes in PBS.

-

Incubate a specific volume of the Buparvaquone SLN dispersion (e.g., 1 mL equivalent to 25 mg/mL BPQ) with a small volume of the erythrocyte stock (e.g., 100 µL) at 37°C for 1 hour.[1]

-

Centrifuge the samples at 3000 rpm.[1]

-

Take the supernatant and mix it with an ethanol-HCl mixture.[1]

-

Measure the absorbance of the mixture at 398 nm using a UV-Vis spectrophotometer.[1]

-

Calculate the percentage of hemolysis using the following formula:

Hemolysis (%) = (Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control) * 100

Visualizations

The following diagrams illustrate the experimental workflow for developing Buparvaquone SLNs and the proposed mechanism of action of Buparvaquone.

Caption: Experimental workflow for the formulation, characterization, and evaluation of Buparvaquone SLNs.

Caption: Proposed mechanism of action of Buparvaquone via inhibition of the mitochondrial electron transport chain.

References

- 1. Buparvaquone loaded solid lipid nanoparticles for targeted delivery in theleriosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Buparvaquone loaded solid lipid nanoparticles for targeted delivery in theleriosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. japsonline.com [japsonline.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Preparation and characterization of solid lipid nanoparticles-a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Shape mediated splenotropic delivery of buparvaquone loaded solid lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for the Use of Buparvaquone in 'Infection-and-Treatment' Immunization

For Researchers, Scientists, and Drug Development Professionals

Introduction:

The 'infection-and-treatment' method (ITM) is a crucial immunization strategy against Theileriosis, a debilitating and often fatal tick-borne disease of cattle caused by protozoan parasites of the genus Theileria, most notably Theileria parva (causing East Coast Fever) and Theileria annulata (causing tropical theileriosis). This method involves the deliberate infection of an animal with a controlled dose of the parasite (sporozoites), followed by the administration of a curative drug before the disease can fully develop. This controlled exposure allows the animal to mount a robust and lasting immune response. Buparvaquone, a second-generation hydroxynaphthoquinone, is a highly effective antitheilerial agent that has shown significant promise and utility within this immunization framework.[1][2][3]

These notes provide an overview of the application of Buparvaquone in ITM, including its mechanism of action, relevant quantitative data from various studies, and detailed experimental protocols.

Mechanism of Action:

Buparvaquone is effective against both the schizont and piroplasm stages of Theileria species.[4][5][6] Its primary mode of action is the inhibition of the parasite's mitochondrial electron transport chain.[4][7] Specifically, it is believed to bind to the Qo quinone-binding site of cytochrome b, disrupting the coenzyme Q - cytochrome c reductase complex.[2] This blockage of the electron transport system prevents ATP synthesis, ultimately leading to the parasite's death due to energy depletion.[4][7] This targeted action has minimal adverse effects on the host's cells, highlighting its parasite-specificity.[1]

References

- 1. Buparvaquone, the new antitheilerial: a review of its efficacy and safety [openknowledge.fao.org]

- 2. Buparvaquone - Wikipedia [en.wikipedia.org]

- 3. interchemie.com [interchemie.com]

- 4. Theileriosis(Drug Choice) | PPTX [slideshare.net]

- 5. intracin.com [intracin.com]

- 6. Butalex for Theileriosis Treatment in Cattle - CKL Africa | CKL Africa Ltd [ckl.africa]

- 7. droracle.ai [droracle.ai]

Application Notes and Protocols for the Prophylactic Use of Buparvaquone in Cattle at Risk of Theileriosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Theileriosis, a tick-borne disease caused by protozoan parasites of the genus Theileria, poses a significant threat to cattle health and productivity in many parts of the world. The two most pathogenic species are Theileria parva, causing East Coast fever, and Theileria annulata, the agent of tropical theileriosis. Buparvaquone, a second-generation hydroxynaphthoquinone, is a highly effective compound for both the therapy and prophylaxis of all forms of theileriosis[1][2]. Its primary mode of action involves the disruption of the parasite's mitochondrial electron transport chain, making it a potent antiprotozoal agent[2][3].